2,4,6-Trifluorobenzoic acid
Overview
Description
2,4,6-Trifluorobenzoic acid is an organic compound with the chemical formula C7H3F3O2. It is characterized by the presence of three fluorine atoms attached to a benzene ring, specifically at the 2, 4, and 6 positions. This compound is a white crystalline solid and is known for its strong acidity. It is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Result of Action
It’s known that the compound can cause skin and eye irritation, and may affect the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trifluorobenzoic acid. For instance, it’s recommended to use the compound only in well-ventilated areas and to avoid dust formation . Protective measures such as wearing gloves, eye protection, and face protection are also advised .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-Trifluorobenzoic acid involves the hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile. This process includes the following steps:
Hydrolysis: 3,5-dichloro-2,4,6-trifluorobenzonitrile is hydrolyzed using aqueous sulfuric acid at 160°C to form 3,5-dichloro-2,4,6-trifluorobenzoic acid.
De-chlorination: The resulting compound is then de-chlorinated using potassium hydroxide in the presence of a palladium catalyst and hydrogen pressure to yield this compound
Industrial Production Methods: In industrial settings, the production of this compound can be optimized to minimize impurities. For instance, a process involving the de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile using a transition metal catalyst in the presence of an alkanoic acid and water, followed by hydrolysis, has been developed to reduce the formation of difluorobenzoic acid impurities .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions
Major Products:
Substitution: Products include various fluorinated derivatives.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
2,4,6-Trifluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds, which are important in materials science and organic chemistry.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and photosensitizers .
Comparison with Similar Compounds
- 2,3,6-Trifluorobenzoic acid
- 2,4,5-Trifluorobenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: 2,4,6-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. For example, the 2,4,5-trifluorobenzoic acid has a different substitution pattern, which can lead to variations in its acidity and reactivity. Similarly, 2,3,6-trifluorobenzoic acid has a different arrangement of fluorine atoms, affecting its interaction with other molecules .
Properties
IUPAC Name |
2,4,6-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZATRRXUILGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334327 | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-80-9 | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28314-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,6-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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